molecular formula C19H30N2O3 B8774285 N-dodecyl-4-nitrobenzamide CAS No. 64026-23-9

N-dodecyl-4-nitrobenzamide

Cat. No.: B8774285
CAS No.: 64026-23-9
M. Wt: 334.5 g/mol
InChI Key: LBMIQTNISHUWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecyl-4-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly in the development of new antitubercular agents. It belongs to a class of N-alkyl nitrobenzamides that have demonstrated promising activity against Mycobacterium tuberculosis (Mtb), the pathogen responsible for tuberculosis (TB) . Tuberculosis remains a leading cause of death globally, and the rise of multidrug-resistant (MDR) strains underscores the critical need for new therapeutic entities with novel mechanisms of action . The research value of this compound family is linked to their potential inhibition of DprE1, an essential bacterial enzyme for cell wall biosynthesis . DprE1 is an emergent and validated target for anti-TB drugs because it is located in the periplasmic space, making it more accessible to inhibitors . Covalent inhibitors like some nitrobenzamides are proposed to act by the reduction of their nitro group, which then forms a stable, irreversible bond with a key cysteine residue (Cys387) in the DprE1 active site, thereby disabling the enzyme and halting bacterial replication . The antimycobacterial potency of nitrobenzamide compounds is highly dependent on the length of the N-alkyl chain, with specific chain lengths optimizing activity . In studies on closely related 3,5-dinitrobenzamide analogues, the derivative with a 12-carbon dodecyl chain exhibited excellent activity in ex vivo macrophage infection models, performing comparably to the first-line drug isoniazid . This suggests that this compound, with its optimized lipophilicity and chain length, is a valuable scaffold for constructing new and potent anti-tuberculosis agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64026-23-9

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N-dodecyl-4-nitrobenzamide

InChI

InChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)17-12-14-18(15-13-17)21(23)24/h12-15H,2-11,16H2,1H3,(H,20,22)

InChI Key

LBMIQTNISHUWON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Synthesis of N Dodecyl 4 Nitrobenzamide

Established Synthetic Pathways to N-Dodecyl-4-Nitrobenzamide

Amidation Reactions Involving 4-Nitrobenzoyl Chloride and Dodecylamine (B51217)

The most conventional and widely employed method for synthesizing this compound is the acylation of dodecylamine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. commonorganicchemistry.com

The reaction is typically carried out in an aprotic solvent such as dichloromethane. mdpi.com A base, commonly triethylamine (B128534) or diisopropylethylamine (DIPEA), is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. commonorganicchemistry.commdpi.com The general reaction is illustrated below:

Step 1: Formation of the Acid Chloride: 4-Nitrobenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 4-nitrobenzoyl chloride. commonorganicchemistry.com

Step 2: Amidation: The resulting 4-nitrobenzoyl chloride is then reacted with dodecylamine. guidechem.com The amine's lone pair of electrons attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. commonorganicchemistry.com

This method is favored for its high yields and the relative ease of purification of the final product. mdpi.com

Condensation Reactions with Amine Derivatives (General Context)

In a broader context, the formation of benzamide (B126) derivatives can be achieved through various condensation reactions. While the acid chloride route is common, direct condensation of a carboxylic acid and an amine is also possible, though it often requires a coupling agent to activate the carboxylic acid. These reactions are fundamental in organic synthesis, particularly in the formation of peptide bonds. nih.gov

Acid-catalyzed condensation reactions can also be employed, though they may lead to a complex mixture of products depending on the specific reactants and conditions. mdpi.com For instance, the condensation of benzamide with glyoxal (B1671930) in the presence of an acid catalyst can yield multiple products. mdpi.com The choice of solvent can also significantly influence the reaction's outcome. nih.govmdpi.com

Novel and Green Synthetic Approaches for Benzamide Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of mechanochemistry and catalyst-free reactions for the synthesis of benzamides.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing chemical reactions through mechanical energy such as grinding or milling, has emerged as a powerful green chemistry tool. nih.gov This solvent-free approach offers several advantages, including reduced waste, lower energy consumption, and often faster reaction times compared to traditional solution-based methods. nih.govrsc.org

The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been successfully achieved using a shaker-type ball mill, demonstrating the feasibility of this technique for producing N-substituted benzamides. mdpi.comresearchgate.net In this method, the reactants, 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride, are milled together in a stainless steel jar, leading to the formation of the desired amide. mdpi.com Mechanochemical methods have also been applied to C-H bond amidation of benzamides, showcasing the versatility of this technique. beilstein-journals.orgscite.ai

Catalyst-Free and Environmentally Conscious Methodologies

The development of catalyst-free synthetic methods is another key area of green chemistry. These reactions are economically and environmentally advantageous as they eliminate the need for, often expensive and toxic, metal catalysts and simplify purification processes. researchgate.netbibliomed.org

Several catalyst-free methods for amide synthesis have been reported. For example, the synthesis of substituted pyridine (B92270) benzamides has been achieved by reacting aldehydes and aminopyridines in ethanol (B145695) with hydrogen peroxide as an oxidant. researchgate.netbibliomed.orgoszk.hu Another approach involves the oxidative transformation of styrenes and amines to form benzamides without the need for a transition metal catalyst. rsc.org Microwave-assisted synthesis under solvent-free conditions has also proven to be a rapid and efficient method for preparing N-alkylbenzamides with excellent yields. researchgate.net

Synthesis of Structurally Related N-Alkyl-4-Nitrobenzamide Derivatives

The synthesis of various N-alkyl-4-nitrobenzamide derivatives is of significant interest for exploring structure-activity relationships in different applications. mdpi.comresearchgate.net The synthetic strategies are generally analogous to those used for this compound, primarily involving the reaction of 4-nitrobenzoyl chloride with a range of primary and secondary amines. mdpi.comnih.gov

For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first converting the corresponding carboxylic acid to the acid chloride with thionyl chloride, followed by reaction with various amines and anilines. researchgate.netnih.gov Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com The choice of the N-alkyl or N-aryl group can be varied to fine-tune the properties of the final compound. mdpi.com

Table 1: Summary of Synthetic Methodologies for this compound and its Derivatives

Methodology Reactants Key Features Reference(s)
Amidation Reaction 4-Nitrobenzoyl Chloride, Dodecylamine High yields, well-established commonorganicchemistry.commdpi.comguidechem.com
Mechanochemical Synthesis 2,2-Diphenylethan-1-amine, 4-Nitrobenzoyl Chloride Solvent-free, environmentally friendly mdpi.comresearchgate.net
Catalyst-Free Synthesis Aldehydes, Aminopyridines, Hydrogen Peroxide Economical, avoids metal catalysts researchgate.netbibliomed.orgoszk.hu
Microwave-Assisted Synthesis Benzoic Acid, Primary Aliphatic Amines Rapid, solvent-free, high yields researchgate.net
Synthesis of Derivatives 4-Nitrobenzoyl Chloride, Various Amines/Anilines Allows for structural variation mdpi.comresearchgate.netnih.gov

Strategic Incorporation of this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic chemistry, primarily due to the reactivity of its nitro functional group. The strategic importance of this compound lies in its role as a precursor for the synthesis of its amino analogue, N-dodecyl-4-aminobenzamide, and other more complex molecules. The presence of the long dodecyl chain imparts significant lipophilicity, making it a useful building block for molecules designed to interact with biological membranes or other nonpolar environments.

The most common and strategically significant transformation involving this compound is the reduction of the aromatic nitro group to a primary amine. This conversion dramatically alters the electronic properties and reactivity of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. This amino group can then serve as a handle for a wide array of subsequent chemical modifications.

The reduction can be achieved using various standard reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction using metals in acidic media (e.g., tin or iron in hydrochloric acid).

Once synthesized, the resulting N-dodecyl-4-aminobenzamide becomes a versatile intermediate itself. The primary aromatic amine is nucleophilic and can undergo numerous reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form more complex amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring via Sandmeyer or related reactions.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

This strategic conversion allows for the incorporation of the N-dodecylbenzamide moiety into larger, more complex molecular architectures. For instance, research into related nitrobenzamide compounds shows their use as intermediates in the synthesis of molecules with potential biological activities or specific material properties. rsc.org The general principle involves synthesizing the nitrobenzamide, reducing the nitro group, and then using the resulting amine for further synthetic steps to build the target molecule. For example, N,N'-((dodecane-1,12-diylbis(azanediyl))bis(carbonothioyl))bis(4-nitrobenzamide), a complex bis-acyl thiourea (B124793) derivative, was synthesized from a 4-nitrobenzamide (B147303) precursor, highlighting the utility of the nitrobenzamide core in constructing larger molecules. researchgate.net

The following table summarizes the key transformation of this compound into its corresponding amine, a critical step that underscores its strategic importance as a synthetic intermediate.

PrecursorProductReaction TypeReagents/ConditionsSignificance
This compoundN-dodecyl-4-aminobenzamideNitro Group Reductione.g., H₂, Pd/C; Fe/HCl; SnCl₂Introduces a reactive amino functional group for further synthesis.

Structural Elucidation and Advanced Spectroscopic Characterization of N Dodecyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N-dodecyl-4-nitrobenzamide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the 4-nitrobenzoyl group typically appear as two doublets in the downfield region of the spectrum, a result of their deshielding by the electron-withdrawing nitro group and the carbonyl group. One doublet, integrating to two protons, corresponds to the protons ortho to the nitro group, while the other doublet, also integrating to two protons, represents the protons ortho to the amide group. rsc.orgijpbs.com

The protons of the dodecyl chain give rise to a series of signals in the upfield region. The methylene (B1212753) group attached directly to the amide nitrogen (N-CH₂) appears as a triplet, deshielded relative to the other methylene groups due to the adjacent electron-withdrawing amide functionality. The long chain of methylene groups in the middle of the dodecyl tail produces a complex multiplet, often seen as a broad singlet. The terminal methyl group (CH₃) of the dodecyl chain characteristically appears as a triplet at the most upfield position. rsc.org The amide proton (N-H) often presents as a broad singlet. rsc.org

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.28 d 2H Ar-H (ortho to -NO₂)
~7.96 d 2H Ar-H (ortho to -C(O)NH-)
~6.47 br s 1H N-H
~3.40 t 2H N-CH₂
~1.63 m 2H N-CH₂-CH₂
~1.25 m 18H -(CH₂)₉-
~0.88 t 3H -CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. rsc.orgsigmaaldrich.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. In this compound, the carbonyl carbon of the amide group is typically observed as a weak signal in the downfield region, around 165 ppm. The aromatic carbons also appear in the downfield region, with the carbon attached to the nitro group being the most deshielded. The carbons of the dodecyl chain are found in the upfield region of the spectrum. rsc.orgijpbs.com

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm) Assignment
~165.7 C=O
~149.9 C-NO₂
~140.3 C-C(O)NH-
~129.3 Ar-C (ortho to -C(O)NH-)
~124.2 Ar-C (ortho to -NO₂)
~40.8 N-CH₂
~31.9 -(CH₂)₁₀-
~29.6 -(CH₂)₁₀-
~29.3 -(CH₂)₁₀-
~26.9 -(CH₂)₁₀-
~22.7 -CH₂-CH₃
~14.1 -CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency used. rsc.orgsigmaaldrich.com

Advanced 2D NMR Techniques (e.g., COSY, DEPT, HMQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene protons of the dodecyl chain, confirming their sequence. It would also show the coupling between the aromatic protons. researchgate.netyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for instance, would show CH₃ and CH groups as positive signals and CH₂ groups as negative signals, which is invaluable for assigning the numerous methylene carbons in the dodecyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons. sdsu.edu An HMQC or HSQC spectrum of this compound would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to, providing definitive assignments for both the ¹H and ¹³C spectra. researchgate.netyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic dodecyl chain are observed in the 3100-2850 cm⁻¹ region. ijpbs.comrsc.org

A strong absorption band corresponding to the amide I band (primarily C=O stretching) is found in the region of 1640-1680 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) appears around 1550 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are prominent in the spectrum, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. ijpbs.com

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration
~3300 N-H Stretch
~3100-3000 Aromatic C-H Stretch
~2920, ~2850 Aliphatic C-H Stretch
~1664 Amide I (C=O Stretch)
~1586 Amide II (N-H Bend, C-N Stretch)
~1530 Asymmetric NO₂ Stretch
~1350 Symmetric NO₂ Stretch

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).. ijpbs.comthermofisher.com

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. aps.org For this compound, the symmetric stretching vibration of the nitro group, which is often weak in the FT-IR spectrum, typically gives a strong band in the Raman spectrum. researchgate.net Similarly, the C-C stretching vibrations of the aromatic ring and the aliphatic chain are often more prominent in the Raman spectrum. researchgate.netresearchgate.net The C=O stretching vibration is also observable in the Raman spectrum. researchgate.net The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an analyte with high precision, enabling the determination of its exact mass. bioanalysis-zone.com This is a critical step in the identification of a compound, as it allows for the calculation of its elemental formula with a high degree of confidence. spectralworks.com The exact mass is the monoisotopic mass, calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₉H₃₀N₂O₃.

Table 1: Theoretical Exact Mass Calculation for this compound

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon (C)1912.000000228.000000
Hydrogen (H)301.00782530.234750
Nitrogen (N)214.00307428.006148
Oxygen (O)315.99491547.984745
Total 334.225643

An experimental HRMS analysis of this compound would be expected to yield a measured m/z value very close to this theoretical exact mass, typically within a few parts per million (ppm). gcms.cz This high accuracy helps to distinguish the target compound from other molecules that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

In mass spectrometry, particularly with hard ionization techniques, molecules can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. acdlabs.com For this compound, key fragmentation pathways would be anticipated based on its structure, which includes an amide linkage, a nitrobenzene (B124822) group, and a long alkyl chain.

Common fragmentation patterns for amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Additionally, the long dodecyl chain can undergo characteristic fragmentation, often resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.orgarizona.edu The stable aromatic nitro group would also influence the fragmentation, potentially leading to characteristic ions. libretexts.org

Table 2: Predicted Major Fragment Ions of this compound

Fragment StructureDescription of CleavagePredicted m/z
[C₁₂H₂₅NH]⁺Cleavage of the amide C-N bond184.2216
[C₇H₄NO₂CO]⁺Cleavage of the amide C-N bond150.0186
[C₇H₄NO₂]⁺Loss of the carbonyl group122.0237
[C₁₂H₂₅]⁺Cleavage of the N-alkyl bond169.1951

The analysis of these and other fragment ions allows for the piecing together of the molecule's structure, confirming the connectivity of the dodecyl chain, the amide group, and the 4-nitrophenyl moiety.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing intact molecules without causing significant fragmentation. acdlabs.comrsc.org This is especially valuable for confirming the molecular weight of a compound. researchgate.net In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the transfer of ions from solution into the gas phase. rsc.orghnue.edu.vn

For this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value corresponding to its exact mass plus the mass of a proton. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed depending on the solvent and sample purity. The ability to observe the intact molecular ion with high sensitivity is a key advantage of ESI-MS. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. researchgate.net The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores.

The structure of this compound contains several chromophoric groups: the benzene (B151609) ring, the nitro group, and the carbonyl group of the amide. These features give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. matanginicollege.ac.indu.edu.eg

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. matanginicollege.ac.in The conjugated system of the 4-nitrobenzoyl group in this compound is expected to show strong π → π* absorption.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions. matanginicollege.ac.indu.edu.eg

The UV-Vis spectrum of this compound would be expected to show a strong absorption band in the UV region, characteristic of the 4-nitrobenzoyl chromophore. The position and intensity of this band can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (λmax)Chromophore
π → π~260-280 nm4-Nitrobenzoyl group
n → π>300 nmCarbonyl and Nitro groups

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₁₉H₃₀N₂O₃, Molecular Weight: 334.45 g/mol ), the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119228.1968.23
Hydrogen (H)1.0083030.249.04
Nitrogen (N)14.01228.028.38
Oxygen (O)16.00348.0014.35
Total 334.45 100.00

Experimental results from elemental analysis that closely match these theoretical percentages would serve to verify the assigned chemical formula of this compound.

Crystallographic Analysis and Solid State Architecture of N Dodecyl 4 Nitrobenzamide

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

Parameter Value
Molecular Formula C19H30N2O3
Molecular Weight 334.46 g/mol
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions a = Not Available Å, b = Not Available Å, c = Not Available Å, α = Not Available °, β = Not Available °, γ = Not Available °

Analysis of Crystal Packing and Intermolecular Interactions

The packing of N-dodecyl-4-nitrobenzamide molecules in the solid state is a result of a combination of intermolecular forces that work in concert to create a stable, repeating three-dimensional array.

Hydrogen bonds are a crucial directional force in the crystal packing of this compound. The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of N-H...O hydrogen bonds, which are a primary organizing element in the crystal structure. These interactions link the polar head groups of adjacent molecules.

The long, nonpolar dodecyl chains of this compound interact primarily through van der Waals forces. libretexts.org These are weaker, non-directional forces that arise from temporary fluctuations in electron density. The extended nature of the dodecyl chains allows for a large surface area of contact between adjacent molecules, leading to significant cumulative van der Waals attractions. These interactions are a dominant force in the packing of the aliphatic portions of the molecules.

Elucidation of Molecular Conformation and Dihedral Angles in the Crystalline State

The conformation of the this compound molecule in the crystal is defined by the rotation around its single bonds. Key dihedral angles, such as those between the plane of the aromatic ring and the amide group, and the torsion angles along the dodecyl chain, are determined by X-ray crystallography.

In related benzanilide structures, the dihedral angle between the two aromatic rings is a critical parameter. tubitak.gov.trresearchgate.net For this compound, the dihedral angle between the phenyl ring and the amide plane will be influenced by the steric hindrance of the dodecyl chain and the electronic effects of the nitro group. The long dodecyl chain is likely to adopt a stable, all-trans (anti-periplanar) conformation to maximize van der Waals interactions and minimize steric strain.

Dihedral Angle Description Typical Value (°)
C(ar)-C(ar)-C(O)-NPhenyl ring to amide planeVaries
C(ar)-C(O)-N-C(alkyl)Amide plane to alkyl chain~180 (trans)
C(n)-C(n+1)-C(n+2)-C(n+3)Along the dodecyl chain~180 (all-trans)

Formation of Three-Dimensional Supramolecular Networks in the Solid State

The combination of directional hydrogen bonds and non-directional van der Waals forces and π-π stacking interactions leads to the formation of a well-defined three-dimensional supramolecular network. researchgate.netchemrxiv.orgresearchgate.net The hydrogen bonds create a robust framework, often in the form of chains or sheets, connecting the polar head groups. These frameworks are then further organized by the packing of the nonpolar dodecyl tails.

Theoretical and Computational Chemistry Investigations of N Dodecyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the electronic level. These methods provide insights that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. q-chem.com It is a widely used approach for predicting the molecular geometry and electronic properties of molecules. chemrxiv.org

In a typical DFT study of N-dodecyl-4-nitrobenzamide, the first step would be geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing information on bond lengths, bond angles, and dihedral angles. Various functionals, such as B3LYP, are commonly employed in conjunction with a basis set, for instance, 6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov The optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. chemrxiv.org It is a powerful tool for predicting electronic transition energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectra of compounds. nih.gov

For this compound, a TD-DFT calculation would provide the energies of the first several electronic transitions, the corresponding oscillator strengths (which determine the intensity of the absorption peaks), and the nature of the orbitals involved in these transitions (e.g., π to π* transitions). nih.gov These theoretical spectra can be compared with experimental data to validate the computational model. Such studies are valuable for understanding the photophysical properties of the molecule.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of the electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic properties. mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. mdpi.com

An analysis of the HOMO and LUMO of this compound would involve visualizing the spatial distribution of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The distribution of the HOMO and LUMO across the molecule can also provide insights into intramolecular charge transfer characteristics. nih.gov

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Analysis

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO).
Ionization Potential (I) Approximated as I ≈ -EHOMO.
Electron Affinity (A) Approximated as A ≈ -ELUMO.
Electronegativity (χ) A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η) A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / 2η). |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. nih.gov It provides a localized picture of the bonding in terms of Lewis-type structures (bonds and lone pairs). wisc.edu

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the properties of materials in the condensed phase. For a molecule like this compound, with its long alkyl chain and polar benzamide (B126) group, both van der Waals forces and hydrogen bonding are expected to be significant.

Table 2: List of Compounds Mentioned

Compound Name

Atoms in Molecules (AIM) Theory for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), commonly referred to as Atoms in Molecules (AIM), provides a framework for defining atomic properties and chemical bonds based on the topology of the electron density (ρ(r)), a physically observable scalar field. wikipedia.orguni-rostock.de Developed by Richard Bader and his group, this theory is instrumental in identifying and characterizing both covalent and non-covalent interactions within a molecular system. wikipedia.orgias.ac.in The analysis of intramolecular interactions in this compound through AIM theory involves locating the critical points of the electron density, where the gradient of ρ(r) is zero. uni-rostock.de

The most crucial points for chemical bonding are the (3, -1) critical points, also known as bond critical points (BCPs), which are found between two interacting atomic nuclei. ias.ac.in The presence of a BCP and an associated bond path—a line of maximum electron density linking the two nuclei—is a necessary and sufficient condition for the existence of a chemical bond between them. uni-rostock.deias.ac.in The properties of the electron density at these BCPs provide quantitative insights into the nature of the interaction.

Key parameters evaluated at a bond critical point include:

The electron density (ρ(r)bcp)) : Its magnitude correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)bcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of shared interactions like covalent bonds. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions such as hydrogen bonds, ionic bonds, and van der Waals forces. nih.gov

Table 1: Interpretation of AIM Parameters at Bond Critical Points (BCPs)

ParameterSymbolInterpretation of ValueType of Interaction Indicated
Electron Densityρ(r)Higher value suggests stronger interaction.Covalent, Polar Covalent
Laplacian of Electron Density∇²ρ(r)Negative (∇²ρ(r) < 0) indicates charge concentration.Shared (Covalent)
Positive (∇²ρ(r) > 0) indicates charge depletion.Closed-Shell (Ionic, Hydrogen Bond, van der Waals)

Prediction of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for predicting the chemical reactivity of molecules through various descriptors. hakon-art.comarxiv.org These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer insights into the stability and reactivity of a compound like this compound. hakon-art.com

The key global reactivity descriptors are calculated as follows, often using Koopmans' theorem which approximates the ionization potential (I) as the negative of the HOMO energy and the electron affinity (A) as the negative of the LUMO energy (I = -E_HOMO; A = -E_LUMO). hakon-art.com

HOMO and LUMO Energies (E_HOMO, E_LUMO) : E_HOMO represents the ability to donate an electron, while E_LUMO represents the ability to accept an electron.

Energy Gap (ΔE) : Calculated as E_LUMO - E_HOMO, a large energy gap implies high stability and low chemical reactivity.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO). researchgate.net

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Potential (μ) : The negative of electronegativity (μ = -χ).

Global Hardness (η) : Measures resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large energy gap.

Global Softness (S) : The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.

Global Electrophilicity Index (ω) : Measures the propensity to accept electrons (ω = μ²/2η). hakon-art.comresearchgate.net

These quantum chemical descriptors are crucial for predicting how this compound will interact with other chemical species and its potential biological activity.

Table 2: Chemical Reactivity Descriptors and Their Significance

DescriptorFormula (using I and A)Significance
Ionization PotentialI ≈ -E_HOMOPropensity to lose an electron.
Electron AffinityA ≈ -E_LUMOPropensity to gain an electron.
Energy GapΔE = I - AIndicator of chemical stability and reactivity.
Electronegativityχ = (I + A) / 2Ability to attract electrons in a chemical bond.
Global Hardnessη = (I - A) / 2Resistance to charge transfer.
Global SoftnessS = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Indexω = (I + A)² / (4(I - A))Propensity of a species to act as an electrophile.

Molecular Modeling and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov For this compound, this method is invaluable for exploring its potential interactions with biological macromolecules, thereby hypothesizing its mechanism of action. Studies on similar nitrobenzamide derivatives have used docking to investigate their binding to enzymes like inducible nitric oxide synthase (iNOS), DprE1, and α-glucosidase. nih.govmdpi.comnih.gov

The general methodology for a molecular docking investigation involves several key steps:

Preparation of Receptor and Ligand : The three-dimensional structure of the target macromolecule is obtained, often from a protein database. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The structure of the ligand, this compound, is built and its energy is minimized to obtain a stable conformation.

Binding Site Identification : The active site or binding pocket of the receptor is defined. This is the region where the docking simulation will attempt to place the ligand.

Docking Simulation : A search algorithm is used to generate a large number of possible binding poses of the ligand within the defined site. These algorithms explore the conformational flexibility of the ligand and sometimes the receptor side chains.

Scoring and Analysis : Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the active site residues. nih.govresearchgate.net This analysis helps to rationalize the binding mode and affinity of the compound. nih.gov

Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time, providing detailed information about their dynamic behavior. researchgate.net In the context of this compound, MD simulations are frequently employed to refine and validate the results of molecular docking studies. nih.gov

The key applications and analyses in MD simulations include:

System Setup : The docked complex is placed in a simulation box, typically filled with water molecules and ions to neutralize the system and achieve a specific ionic concentration.

Simulation Run : The system undergoes energy minimization, followed by a period of heating and equilibration. Finally, a production run is conducted for a duration typically ranging from nanoseconds to microseconds, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved.

Trajectory Analysis : The stability of the ligand within the binding pocket is a primary focus of the analysis. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over time. A stable, low-RMSD value for the ligand suggests that it remains securely bound in its initial docked pose. nih.gov Other analyses, such as Root Mean Square Fluctuation (RMSF) and the persistence of specific hydrogen bonds, provide further insights into the interaction dynamics and conformational stability of the complex.

Investigation of Nonlinear Optical (NLO) Behavior through Computational Methods

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.govfrontiersin.org Molecules designed for NLO applications often feature an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this compound, the long alkyl (dodecyl) chain can act as a weak electron donor, while the nitro (-NO₂) group is a strong electron acceptor, linked by the phenyl ring.

Computational chemistry provides essential tools for predicting and understanding the NLO properties of molecules before their synthesis. researchgate.netdtic.mil Density Functional Theory (DFT) calculations are commonly used to determine the key parameters that govern NLO response. nih.gov The primary properties calculated are:

Polarizability (α) : A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β) : The second-order NLO response, which is responsible for effects like second-harmonic generation. A large β value is a primary indicator of a promising NLO material. nih.gov

Computational studies calculate the components of the polarizability and hyperpolarizability tensors to derive the average values. researchgate.net These theoretical predictions allow for the systematic design and screening of molecules like this compound, guiding synthetic efforts toward materials with enhanced NLO properties. frontiersin.org

Table 3: Computationally Investigated NLO Properties

PropertySymbolDescriptionImportance
Dipole MomentμMeasures the separation of positive and negative charges in a molecule.Contributes to molecular organization and overall NLO response.
Linear PolarizabilityαDescribes the linear response of the electron cloud to an electric field.A fundamental electronic property related to refractive index.
First HyperpolarizabilityβDescribes the second-order (nonlinear) response to an electric field.The key figure of merit for second-order NLO materials.

Supramolecular Chemistry and Self Assembly of N Dodecyl 4 Nitrobenzamide

Exploration of Liquid Crystalline Phases and Mesomorphic Behavior

The mesomorphic behavior of N-dodecyl-4-nitrobenzamide is a product of its amphiphilic molecular structure, combining a rigid, polar nitrobenzamide core with a flexible, nonpolar dodecyl chain. This combination allows for the formation of liquid crystalline phases, which are intermediate states of matter between crystalline solids and isotropic liquids.

The formation of liquid crystal phases can be significantly influenced by mixing two or more components. In binary systems, the introduction of a second component can induce or stabilize mesophases that are not observed in the pure compounds. The induction of smectic phases, which are characterized by a layered molecular arrangement, is a well-documented phenomenon in mixtures of nematic liquid crystals. icm.edu.pl This can occur through various mechanisms, including the optimization of packing efficiency and specific molecular interactions.

For instance, mixing molecules with different shapes, such as long molecules with shorter ones, can lead to the induction of a smectic A phase due to the efficient filling of free space. icm.edu.pl In systems involving molecules with polar terminal groups, like the nitro group in this compound, dipole-dipole interactions can promote the formation of partially bilayer smectic A phases (SmAd). icm.edu.pl The antiparallel arrangement of molecular dipoles in these systems leads to a layered structure. The addition of this compound to a nematic system could, therefore, induce a smectic phase, with the stability and temperature range of this induced phase being dependent on the concentration of the components and the specific intermolecular interactions between them. mdpi.commdpi.com

The table below illustrates a hypothetical binary phase diagram where a smectic phase is induced by mixing a compound like this compound (Component A) with a nematogen (Component B).

Mole Fraction of A (%)Transition Temperature (°C) (Nematic to Smectic)Transition Temperature (°C) (Smectic to Isotropic)
0-120 (N-I)
20110125
40118135
60125140
80115130
100-128 (Hypothetical)

This interactive table demonstrates the principle of induced smectic phase formation, where the maximum stability of the smectic phase is often observed at an intermediate composition.

The length of the alkyl chain in calamitic (rod-like) liquid crystals plays a crucial role in determining their mesomorphic properties. Generally, increasing the length of the flexible alkyl chain tends to promote the formation of more ordered smectic phases over nematic phases. nih.gov This is attributed to the increased van der Waals interactions between the chains and the tendency for micro-segregation of the flexible aliphatic parts from the rigid aromatic cores.

In a homologous series of N-alkyl-4-nitrobenzamides, one would expect that shorter chains (e.g., butyl, hexyl) might favor nematic phases or exhibit monotropic smectic phases (phases that appear only on cooling). As the chain length increases to dodecyl, the stability and temperature range of the smectic phase are expected to increase, leading to the observation of enantiotropic smectic phases (phases that are stable on both heating and cooling). The dodecyl chain in this compound provides significant van der Waals forces and a sufficient degree of conformational flexibility to stabilize a layered, smectic arrangement.

The following table provides a representative example of how transition temperatures might vary within a homologous series of N-alkyl-substituted compounds, demonstrating the stabilizing effect of longer alkyl chains on smectic phases.

Alkyl Chain Length (n)Nematic-Isotropic Transition (°C)Smectic A - Nematic Transition (°C)
4110-
611595
8120108
10124118
12 (Dodecyl)128125

This interactive table illustrates the general trend that as the alkyl chain length increases, the stability of the smectic A phase increases, often at the expense of the nematic phase range.

Non-Covalent Interactions Driving Self-Assembly Processes

The self-assembly of this compound into ordered supramolecular structures is a spontaneous process driven by a combination of specific, directional non-covalent interactions. uclouvain.beresearchgate.netnih.gov The interplay between hydrogen bonding, hydrophobic effects, and weaker dispersive forces dictates the final architecture of the molecular aggregates. researchgate.netnih.gov

Hydrogen bonding is a powerful and directional interaction that plays a primary role in the self-assembly of molecules containing amide groups. tue.nlrsc.org In this compound, the amide linkage (-CO-NH-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which link the molecules together into chains or tapes. researchgate.netacs.org This directional, one-dimensional aggregation is a key factor in promoting the layered structures characteristic of smectic liquid crystals. The strength and directionality of these hydrogen bonds impose a significant degree of order on the molecular arrangement, connecting the polar headgroups and forming a robust supramolecular synthon. rsc.org

Beyond the primary roles of hydrogen bonding and hydrophobic effects, weaker interactions also contribute to the stability and specific geometry of the supramolecular assemblies. Van der Waals forces, which are ubiquitous attractive forces between molecules, are significant, particularly between the long dodecyl chains, contributing substantially to the cohesion within the aliphatic sublayers. nih.gov

Formation of Organized Supramolecular Assemblies

The amphiphilic nature of this compound, possessing a long hydrophobic dodecyl chain and a polar nitrobenzamide headgroup, drives its self-assembly into organized suprastructures in various media. These processes are governed by a delicate balance of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and π-π stacking.

Micellar Systems and Interactions with Surfactants

In aqueous environments, amphiphilic molecules like this compound can self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). This process is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic dodecyl chains and water molecules by sequestering the chains in the core of the micelle, while the polar nitrobenzamide headgroups remain exposed to the aqueous phase.

The interaction of this compound with other surfactants can lead to the formation of mixed micelles. These systems can exhibit properties that are different from, and often superior to, those of the individual components. The nature of the interaction, whether synergistic or antagonistic, depends on the chemical structures of the interacting surfactants. For example, the inclusion of a nonionic surfactant can modulate the charge density of an ionic micelle, affecting its size, shape, and solubilization capacity.

Table 1: Illustrative Critical Micelle Concentrations (CMC) of Dodecyl Chain Surfactants in Water

SurfactantHeadgroupCMC (mol/L) at 25°C
Sodium Dodecyl Sulfate (B86663) (SDS)Anionic (-OSO₃⁻Na⁺)8.3 x 10⁻³
Dodecyltrimethylammonium Bromide (DTAB)Cationic (-N(CH₃)₃⁺Br⁻)1.6 x 10⁻²
Pentaethylene Glycol Monododecyl EtherNeutral (-O(CH₂CH₂O)₅H)6.5 x 10⁻⁵

This table presents CMC values for common surfactants with a C12 alkyl chain to provide a comparative context for the expected behavior of this compound. Data sourced from reference wikipedia.org.

Principles of Organogel Formation with Related Systems

In organic solvents, this compound has the potential to act as an organogelator, forming three-dimensional networks that immobilize the solvent, resulting in the formation of a gel. The primary driving forces for organogelation in amide-containing molecules are typically hydrogen bonding between the amide groups and van der Waals interactions among the long alkyl chains.

The formation of a stable organogel is dependent on the ability of the gelator molecules to self-assemble into long, fibrous structures, often referred to as self-assembled fibrillar networks (SAFNs). For amide-based gelators, the intermolecular hydrogen bonds create a tape-like or helical superstructure, which then entangles to form the gel network. The dodecyl chains would further stabilize these fibers through hydrophobic and van der Waals interactions.

The efficiency of an organogelator is often characterized by its critical gelation concentration (cgc), which is the minimum concentration of the gelator required to form a stable gel at a given temperature. The cgc is influenced by the solvent, temperature, and the molecular structure of the gelator. For instance, in cyclohexane-based bisamide organogelators, elongation of the alkyl tail has been shown to lead to a lower cgc, particularly in polar solvents. nih.gov While specific cgc values for this compound are not documented, its structural features suggest it could be an effective gelator in apolar solvents.

Table 2: Critical Gelation Concentrations (cgc) for a Related Bisamide Organogelator in Various Solvents

Solventcgc (mg/mL)
Methanol8
Ethanol (B145695)10
Isopropanol47

This table illustrates the solvent-dependent critical gelation concentration for a bisamide derivative of (1S,2S)-2-aminocyclobutanecarboxylic acid bearing a C12 tail, providing a reference for the potential gelating properties of this compound. Data sourced from reference nih.gov.

Host-Guest Chemistry and Molecular Recognition with Supramolecular Cages

The nitrobenzamide moiety of this compound can participate in host-guest interactions, acting as a guest that can be encapsulated within the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or other synthetic macrocycles. rsc.org Molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic ring of the guest and the host.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic guest molecules in aqueous solutions. nih.gov The dodecyl chain of this compound would likely remain outside the cyclodextrin cavity, interacting with the exterior or with other guest molecules, while the nitrobenzene (B124822) part would be encapsulated. The binding affinity is quantified by the association constant (Kₐ), with higher values indicating a more stable host-guest complex. For example, the interaction of trityl-nitroxide biradicals with different cyclodextrins has been studied, revealing association constants that vary with the type of cyclodextrin, with γ-cyclodextrin showing a Kₐ of 95 M⁻¹ with one of the derivatives. rsc.orgrsc.org

In non-polar organic solvents, macrocyclic hosts containing polar functional groups, such as tetralactam macrocycles, can recognize and bind amide-containing guests. researchgate.net In this case, the recognition is primarily driven by hydrogen bonding between the amide groups of the host and the guest. The specificity of the interaction depends on the complementarity in size, shape, and chemical functionality between the host's cavity and the guest molecule. The study of such host-guest systems is crucial for the development of sensors, catalysts, and drug delivery systems. nih.govnih.gov

Table 3: Illustrative Association Constants (Kₐ) for Host-Guest Complexes with Aromatic Guests

HostGuestSolventKₐ (M⁻¹)
γ-CyclodextrinTrityl-nitroxide biradical (CT02-VT)Aqueous Buffer95
Methyl-β-CyclodextrinTrityl-nitroxide biradical (CT02-VT)Aqueous Buffer70
Hydroxypropyl-β-CyclodextrinTrityl-nitroxide biradical (CT02-VT)Aqueous Buffer32

This table shows association constants for a nitro-containing guest with various cyclodextrin hosts, providing a reference for the potential interactions of the nitroaromatic portion of this compound. Data sourced from reference rsc.orgrsc.org.

Applications in Advanced Materials Science

Development of Functional Organic Materials Based on Benzamide (B126) Scaffolds

The benzamide scaffold is a cornerstone in the design of functional organic materials due to its structural rigidity, capacity for strong hydrogen bonding, and synthetic versatility. Although studies dedicated to N-dodecyl-4-nitrobenzamide are not extensively documented in this context, the principles governing benzamide-based materials suggest its potential utility.

Table 1: Role of Molecular Moieties in Benzamide-Based Functional Materials

Molecular Component Structural Role Potential Functional Contribution
Benzamide Core Provides a rigid, planar scaffold and hydrogen-bonding sites (N-H and C=O). Directs molecular self-assembly, enhances thermal stability, and provides a platform for electronic conjugation.
4-Nitro Group Acts as a strong electron-withdrawing group, creating a large molecular dipole moment. Can induce polar ordering in the solid state, potentially leading to piezoelectric or nonlinear optical (NLO) properties.

| N-dodecyl Chain | A long, flexible, and hydrophobic alkyl chain. | Influences solubility in organic solvents, promotes molecular ordering through van der Waals forces, and can be used to control morphology. |

Integration into Hybrid Materials and Polymer Architectures

The integration of small organic molecules into polymeric or inorganic matrices is a key strategy for creating advanced hybrid materials with synergistic properties. This compound possesses features that make it a candidate for such applications. The incorporation of amide-containing alkyl side chains into conjugated polymers has been shown to modulate their self-assembly and solid-state morphology through hydrogen bonding, which can improve properties like charge carrier mobility. acs.org

The long, nonpolar dodecyl chain would enhance the miscibility of the molecule within hydrophobic polymer matrices, such as polyolefins or polystyrenes. Once dispersed, the polar nitrobenzamide head groups could form nano-domains through self-assembly, driven by a combination of hydrogen bonding and dipolar interactions. This could be exploited to modify the mechanical, thermal, or optical properties of the host polymer. For instance, the incorporation of such a molecule could be used to create polymer blends with controlled nanostructures or to functionalize surfaces, altering properties like wettability or adhesion. mdpi.com In hybrid inorganic-organic materials, the amide or nitro groups could serve as anchoring points for binding to metal oxide surfaces, allowing for the creation of functionalized nanoparticles or films.

Research into Stimuli-Responsive Materials Utilizing Self-Assembly Principles

Stimuli-responsive or "smart" materials that change their properties in response to external triggers (e.g., pH, light, temperature) are at the forefront of materials research. nih.gov The self-assembly of amphiphilic molecules is a fundamental principle used to create many such materials. This compound can be classified as an amphiphilic molecule, with the dodecyl chain acting as a hydrophobic tail and the nitrobenzamide portion as a polar head group.

This amphiphilic nature would drive the self-assembly of this compound in selective solvents or at interfaces, leading to the formation of structures like micelles, vesicles, or lamellar sheets. These ordered assemblies could be designed to be responsive to stimuli. For example, changes in solvent polarity or temperature could disrupt the delicate balance of hydrophobic and hydrogen-bonding interactions, leading to a disassembly or rearrangement of the supramolecular structure. This change could, in turn, alter the bulk properties of the system, such as its viscosity, color, or ability to encapsulate guest molecules. While polyamides have been shown to exhibit multi-stimuli-responsive behavior, specific studies on this compound are needed to explore this potential. consensus.app

Role as Building Blocks in the Synthesis of Liquid Crystalline Materials

The molecular structure of this compound is highly conducive to the formation of liquid crystalline phases. Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid, and the molecules that form them (mesogens) typically consist of a rigid core and one or more flexible tails. rsc.org

In this compound, the 4-nitrobenzamide (B147303) unit serves as the rigid, rod-like core, while the N-dodecyl chain acts as the flexible tail. This classic "calamitic" or rod-like molecular shape is a primary requirement for forming nematic and smectic liquid crystal phases. rsc.org

Rigid Core: The aromatic phenyl ring linked to the amide group provides the necessary structural rigidity.

Flexible Tail: The long dodecyl chain provides fluidity and helps to lower the melting point, making liquid crystalline phases accessible over a usable temperature range. The length of the alkyl chain is a critical factor in determining the type and stability of the mesophase. tandfonline.commdpi.com

Polar Group: The terminal nitro group introduces a strong dipole moment. In liquid crystal design, such polar groups can enhance the dielectric anisotropy of the material, which is crucial for applications in display devices. The dipole-dipole interactions can also promote specific packing arrangements, favoring the formation of smectic phases. tandfonline.commdpi.com

Research on related benzamide structures and nitro-containing compounds confirms that these molecular features are effective in inducing liquid crystalline behavior. rsc.orglookchem.com The interplay of hydrogen bonding from the amide group, van der Waals forces from the alkyl chain, and dipolar interactions from the nitro group would collectively dictate the specific type of mesophase (e.g., nematic, smectic A, smectic C) and the temperature range over which it is stable.

Table 2: Predicted Role of this compound Components in Liquid Crystal Formation

Molecular Component Role in Mesogen Design Influence on Liquid Crystal Properties
4-Nitrobenzamide Core Provides the rigid, anisotropic shape required for orientational order. The aromatic core contributes to birefringence. The polar nitro group enhances dielectric anisotropy and influences molecular packing.
N-dodecyl Chain Acts as a flexible tail, disrupting crystal packing and promoting fluidity. Chain length determines the stability and type of mesophase (nematic vs. smectic). Longer chains typically favor smectic phases.

| Amide Linker | Contributes to the rigidity of the core and offers strong intermolecular hydrogen bonding. | Can increase clearing temperatures and promote layered (smectic) ordering due to the directional nature of H-bonds. |

Advanced Analytical Chemistry Approaches for N Dodecyl 4 Nitrobenzamide

Chromatographic Method Development and Validation

The development of a robust chromatographic method is fundamental to the reliable analysis of N-dodecyl-4-nitrobenzamide. The process begins with an evaluation of the molecule's physicochemical properties, including its polarity, solubility, and UV absorbance characteristics, which guide the selection of the appropriate chromatographic conditions. nih.govjordilabs.com For a molecule with the dual hydrophobic and polar nature of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique. creative-proteomics.comwikipedia.org

Method development involves systematically optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve adequate separation and peak shape. microbenotes.com Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ich.orgeuropa.eufda.gov Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. amsbiopharma.comyoutube.com

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

A specific RP-HPLC method with UV detection is highly effective for assessing the purity and performing quantification of this compound. The 4-nitrobenzamide (B147303) moiety contains a strong chromophore, making it readily detectable by UV-Vis spectrophotometry.

A typical HPLC system for this analysis would consist of a C18 stationary phase, which is non-polar and provides strong hydrophobic interactions with the dodecyl chain of the analyte. jordilabs.com The mobile phase would be a polar mixture, such as acetonitrile (B52724) and water, run in a gradient elution mode to ensure the timely elution of the highly retained, non-polar compound.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Expected Retention Time ~8.5 minutes

Method validation is performed to confirm that the analytical procedure is reliable for its intended use. The validation process assesses several key performance characteristics as outlined by ICH guidelines. ich.orgeuropa.eu

Table 2: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention timePeak is spectrally pure and baseline resolved
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995 over 1-100 µg/mL range
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.3 µg/mL
Robustness No significant change in results with minor variationsMethod is robust to small changes in flow rate and mobile phase composition

Spectroscopic Analytical Methods for Qualitative and Quantitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and complementary information.

UV-Visible (UV-Vis) Spectroscopy : The electronic transitions within the 4-nitrobenzamide chromophore give rise to a characteristic absorption spectrum. In a polar solvent like ethanol (B145695), this compound is expected to exhibit a strong absorption maximum (λmax) around 265 nm, which is characteristic of the π → π* transition of the nitro-substituted aromatic ring. This property is leveraged for quantitative analysis in HPLC. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. masterorganicchemistry.com The spectrum of this compound would display characteristic peaks for the amide, nitro, and alkyl groups. quora.comspectroscopyonline.com

Table 3: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
2925, 2855C-H StretchAlkyl (CH₂)
~1645C=O Stretch (Amide I)Secondary Amide
~1550N-H Bend (Amide II)Secondary Amide
1520, 1345N-O Asymmetric & Symmetric StretchNitro Group
~1600, ~1470C=C StretchAromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. youtube.com By analyzing chemical shifts, integration, and coupling patterns, the precise structure can be confirmed.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.35d2HAromatic protons ortho to NO₂
~8.00d2HAromatic protons ortho to C=O
~6.50t (broad)1HAmide N-H
~3.45q2H-CH₂- group adjacent to N-H
~1.65p2H-CH₂- group β to N-H
1.20-1.40m18HBulk methylene (B1212753) (-CH₂-) groups
~0.88t3HTerminal methyl (-CH₃) group

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165.0Amide Carbonyl (C=O)
~150.0Aromatic C attached to NO₂
~140.0Aromatic C attached to C=O
~128.5Aromatic CH ortho to C=O
~124.0Aromatic CH ortho to NO₂
~40.5-CH₂- group adjacent to N-H
~31.9Methylene (-CH₂-) groups
~29.6Methylene (-CH₂-) groups
~29.3Methylene (-CH₂-) groups
~26.9Methylene (-CH₂-) groups
~22.7Methylene (-CH₂-) groups
~14.1Terminal Methyl (-CH₃)

Determination of Acid Dissociation Constants (pKa) of Related Benzamide (B126) Structures

The acid dissociation constant (pKa) is a measure of a compound's acidity. While the amide proton of this compound is not significantly acidic under normal conditions, the electronic properties of substituents on the aromatic ring can greatly influence the acidity of related benzamide structures. ucsb.edulibretexts.org The electron-withdrawing nature of the 4-nitro group plays a significant role. pressbooks.publibretexts.org

An electron-withdrawing group, such as a nitro group, stabilizes the conjugate base through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of protons on the molecule compared to an unsubstituted or electron-donating group-substituted analogue. frontiersin.org For benzamides, this effect would make the amide proton more acidic than in unsubstituted benzamide, although it remains a very weak acid.

Table 6: Comparison of pKa Values for Substituted Benzoic Acids (Illustrating Substituent Effects)

CompoundSubstituent at para-positionSubstituent EffectpKa
4-Methoxybenzoic Acid-OCH₃Electron-Donating4.47
Benzoic Acid-HNeutral4.20
4-Chlorobenzoic Acid-ClWeakly Electron-Withdrawing3.98
4-Nitrobenzoic Acid-NO₂Strongly Electron-Withdrawing3.44

Note: Data for benzoic acids are shown to illustrate the electronic effect of the 4-nitro substituent, which is analogous to its effect in the benzamide series.

Applications of Native Mass Spectrometry for Molecular Interaction Analysis

Native mass spectrometry (MS) is a powerful technique for studying non-covalent interactions between molecules. nih.gov By using gentle ionization methods like nano-electrospray ionization (nESI) and maintaining near-physiological conditions (e.g., using volatile aqueous buffers like ammonium (B1175870) acetate), native MS allows for the transfer of intact protein-ligand complexes into the gas phase for mass analysis. theguptalab.comnih.govnih.gov This provides direct evidence of binding and can determine the stoichiometry of the interaction. acs.orgnih.gov

Given the amphiphilic structure of this compound, native MS could be applied to study its interaction with proteins. The long dodecyl chain can participate in hydrophobic interactions, potentially binding within hydrophobic pockets of proteins, while the polar headgroup remains exposed to the solvent. nih.govethz.ch

A hypothetical application would be to investigate the binding of this compound to a model carrier protein, such as bovine serum albumin (BSA). In such an experiment, a solution of BSA would be incubated with varying concentrations of this compound and analyzed by native MS. frontiersin.org The resulting mass spectrum would show a peak for the unbound BSA. If binding occurs, additional peaks corresponding to the BSA-ligand complex (e.g., BSA + 1 ligand, BSA + 2 ligands) would appear at higher mass-to-charge (m/z) values. drugtargetreview.com The mass difference between the unbound protein and the complex would correspond precisely to the molecular weight of this compound, confirming the binding event and its stoichiometry. spectroscopyonline.com

Chemical Reactivity and Reaction Mechanisms of N Dodecyl 4 Nitrobenzamide and Its Derivatives

Elucidation of Specific Reaction Pathways and Mechanisms

The reactivity of N-dodecyl-4-nitrobenzamide is largely dictated by the amide and nitro functional groups. The reaction pathways are typically centered around the hydrolysis of the amide bond and reactions involving the nitro group.

Under acidic conditions, the hydrolysis of benzamides, including this compound, generally proceeds through mechanisms that involve protonation of the amide. The initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. cdnsciencepub.com For N-nitrobenzamides in strongly acidic solutions, an A1-type mechanism is observed following O-protonation. rsc.org In more dilute acidic conditions, a neutral water-catalyzed hydrolysis mechanism becomes more prevalent. rsc.org The presence of an electron-withdrawing nitro group on the benzene (B151609) ring can influence the rate of these reactions. cdnsciencepub.com

In alkaline conditions, the hydrolysis of benzamides involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an amine. The long dodecyl chain in this compound may introduce steric hindrance, potentially affecting the rate of hydrolysis compared to simpler benzamides.

Mechanistic Studies of Amide Bond Formation and Cleavage Reactions

The formation of the amide bond in this compound typically involves the reaction of 4-nitrobenzoyl chloride with dodecylamine (B51217). This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent elimination of a chloride ion results in the formation of the amide bond.

The cleavage of the amide bond, as discussed in the context of hydrolysis, is a fundamental reaction for this class of compounds. In acidic media, the cleavage is facilitated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. cdnsciencepub.comcdnsciencepub.com This is followed by the nucleophilic attack of water. For some benzamides in highly acidic media (e.g., >60% H2SO4), a different mechanism involving a second proton transfer to the O-protonated amide can occur, leading to the formation of an acylium ion. cdnsciencepub.com

Basic hydrolysis, on the other hand, proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to yield the carboxylate and the amine. libretexts.orgacs.org

A summary of the conditions for amide bond cleavage is presented in the table below:

ConditionReagentsProductsMechanism
Acidic HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)4-Nitrobenzoic acid and Dodecylammonium saltA1 or A2 type, involving protonation of the carbonyl oxygen
Basic HydrolysisOH⁻ (e.g., NaOH)Salt of 4-Nitrobenzoic acid and DodecylamineNucleophilic acyl substitution via a tetrahedral intermediate

Investigation of Catalytic Effects on Benzamide (B126) Transformations

Catalysis plays a significant role in both the synthesis and transformation of benzamides. The formation of 4-nitrobenzamide (B147303), a precursor to this compound, can be achieved through the condensation of 4-nitrobenzoic acid with ammonia (B1221849) in the presence of a catalytic system. google.com This system can consist of a catalyst such as boric acid, tetrabutoxytitanium, or dimethylphosphite (B8804443), along with a cocatalyst like polyethylene (B3416737) glycol. google.com Such catalytic approaches can significantly improve the yield and simplify the technology of the method. google.com

In the context of amide bond hydrolysis, both acids and bases act as catalysts. In acid-catalyzed hydrolysis, the proton acts as the catalyst by activating the amide group towards nucleophilic attack. cdnsciencepub.com Similarly, in base-catalyzed hydrolysis, the hydroxide ion is the catalyst that initiates the nucleophilic attack on the carbonyl carbon. libretexts.org

The following table outlines catalytic systems used in benzamide transformations:

TransformationCatalytic SystemReactantsProduct
Amide SynthesisBoric acid, tetrabutoxytitanium, or dimethylphosphite with polyethylene glycol4-Nitrobenzoic acid and Ammonia4-Nitrobenzamide
Acidic HydrolysisStrong acids (e.g., H₂SO₄, HCl)Benzamide and WaterCarboxylic acid and Ammonium (B1175870) salt
Basic HydrolysisStrong bases (e.g., NaOH)Benzamide and WaterCarboxylate salt and Ammonia/Amine

Stability Studies in Diverse Chemical Media for Robustness Assessment

The stability of this compound is influenced by its constituent parts: the 4-nitrobenzamide core and the N-dodecyl chain. The 4-nitrobenzamide moiety is described as a nitrated amide. nih.gov Such compounds are generally insoluble in water. nih.govnih.gov

Organic amides are very weak bases, weaker than water. nih.govnih.gov They can react with strong reducing agents to form flammable gases. nih.govnih.gov Mixing amides with dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can lead to the formation of the corresponding nitrile. nih.gov The combustion of these compounds generates mixed oxides of nitrogen (NOx). nih.govnih.gov

The long, non-polar dodecyl chain will further decrease the solubility of this compound in aqueous media while increasing its solubility in non-polar organic solvents. This hydrophobic chain can also provide a degree of steric shielding to the amide bond, potentially slowing down hydrolysis in aqueous environments compared to unsubstituted 4-nitrobenzamide. The nitro group, being electron-withdrawing, can affect the reactivity of the aromatic ring and the amide bond.

The table below summarizes the reactivity and stability profile of the core 4-nitrobenzamide structure:

PropertyDescription
Water SolubilityInsoluble
BasicityVery weak base (weaker than water)
Reactivity with Reducing AgentsCan form flammable gases
Reactivity with Dehydrating AgentsForms the corresponding nitrile
Combustion ProductsMixed oxides of nitrogen (NOx)

Future Research Directions and Emerging Opportunities for N Dodecyl 4 Nitrobenzamide

Exploration of Structure-Property-Function Relationships Through Systematic Derivatization

A significant opportunity lies in the systematic derivatization of the N-dodecyl-4-nitrobenzamide molecule to establish comprehensive structure-property-function relationships. By methodically altering the molecular structure, researchers can tune its physicochemical properties and, consequently, its functional behavior.

Future studies could focus on modifications at three key positions:

The Alkyl Chain: Varying the length of the n-dodecyl chain (e.g., from C8 to C18) could systematically alter the compound's hydrophobicity, solubility, and self-assembly characteristics. Shorter chains might lead to increased solubility in certain solvents, while longer chains could enhance long-range ordering in thin films.

The Aromatic Ring: Introduction of additional substituents on the benzene (B151609) ring, such as electron-donating or electron-withdrawing groups, could modulate the electronic properties of the molecule. This could influence its nonlinear optical response, its ability to participate in charge-transfer interactions, and its reactivity.

The Nitro Group: While the nitro group is a key functional feature, exploring derivatives with alternative electron-accepting moieties could provide valuable insights. Comparing the properties of this compound with analogues containing, for instance, cyano or sulfonyl groups, would help to elucidate the specific role of the nitro group in determining the material's properties.

These systematic studies would generate a library of compounds with tailored properties, paving the way for their application in specific technological areas. The synthesis and characterization of such derivatives are crucial for building a predictive understanding of how molecular architecture dictates macroscopic function. nih.govnih.govijpbs.com

Table 1: Proposed Systematic Derivatizations of this compound and Their Potential Effects

Modification Area Proposed Derivatives Potential Effect on Properties Potential Functional Impact
Alkyl Chain Length N-octyl-4-nitrobenzamide, N-hexadecyl-4-nitrobenzamideAltered hydrophobicity, melting point, and packing density in self-assembled structures.Tunable solubility for solution-based processing, control over thin film morphology.
Aromatic Ring Substitution N-dodecyl-2-methyl-4-nitrobenzamide, N-dodecyl-3-chloro-4-nitrobenzamideModified dipole moment, electronic absorption spectra, and intermolecular interactions.Enhanced nonlinear optical properties, altered charge transport characteristics.
Electron-Accepting Group N-dodecyl-4-cyanobenzamide, N-dodecyl-4-(trifluoromethyl)benzamideDifferent electron affinity and charge distribution within the molecule.New charge-transfer complexes, modified performance in electronic devices.

Note: The data in this table is hypothetical and represents potential outcomes of future research based on established chemical principles.

Integration with Advanced In Situ and Operando Characterization Techniques

To gain a deeper understanding of the dynamic processes involving this compound, it is imperative to move beyond static, ex situ characterization methods. The integration of advanced in situ and operando techniques will allow for the real-time observation of molecular behavior under relevant conditions. ornl.govnih.govresearchgate.netunito.it

Key areas for exploration include:

In Situ Spectroscopic Ellipsometry and X-ray Scattering: These techniques can be employed to monitor the self-assembly process of this compound into thin films from solution or the melt in real-time. This would provide valuable information on the kinetics of film formation and the evolution of molecular ordering.

Operando Electrical and Optical Measurements: For applications in organic electronics, it is crucial to characterize the material's performance while a device is operational. Operando techniques would enable the correlation of changes in electrical conductivity or optical response with structural or chemical changes within the material under an applied voltage or light exposure.

Time-Resolved Spectroscopy: Probing the excited-state dynamics of this compound using techniques like transient absorption spectroscopy can reveal crucial information about charge generation, separation, and recombination processes, which are fundamental to its potential use in optoelectronic applications.

By observing the material "in action," researchers can uncover transient states and reaction intermediates that are not accessible through conventional characterization methods, leading to a more complete understanding of its functional mechanisms. ornl.govsciopen.com

Computational Design for Targeted Molecular Architectures and Materials

Computational chemistry and materials modeling offer powerful tools to accelerate the discovery and design of new materials based on the this compound scaffold. ljku.edu.in By employing theoretical calculations, researchers can predict the properties of novel derivatives before their synthesis, thereby guiding experimental efforts towards the most promising candidates.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To predict the geometric and electronic structures, dipole moments, and spectroscopic properties of this compound and its derivatives. This can aid in understanding the impact of chemical modifications on the molecule's intrinsic properties.

Molecular Dynamics (MD) Simulations: To investigate the self-assembly behavior of this compound in different environments. MD simulations can provide insights into the formation of aggregates, the structure of thin films, and the interactions with substrates or other molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the behavior of this compound in complex environments, such as in a device architecture or at an interface. This hybrid approach can provide a more realistic description of the system by treating the electronically active part with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.

A synergistic approach that combines computational design with experimental validation will be crucial for the rational design of this compound-based materials with targeted functionalities.

Interdisciplinary Research with Emerging Fields in Chemical Science

The future of this compound research will greatly benefit from collaborations with emerging fields in chemical science. These interdisciplinary interactions can open up new avenues for innovation and application.

Potential areas for collaboration include:

Supramolecular Chemistry: The self-assembly properties of this compound make it an interesting building block for the construction of complex supramolecular architectures. nih.gov Collaborations with supramolecular chemists could lead to the development of novel gels, liquid crystals, and functional nanomaterials.

Materials Science: The unique combination of a polar head group and a nonpolar tail in this compound makes it relevant to the field of materials science. northwestern.edu Joint efforts with materials scientists could explore its use in the fabrication of sensors, coatings, and advanced composites.

Nanotechnology: The ability of this compound to form ordered structures on the nanoscale suggests its potential in nanotechnology. nih.gov Research in this area could focus on its integration into nanoelectronic devices, its use as a template for the growth of other nanomaterials, or its role in the development of targeted drug delivery systems.

By fostering these interdisciplinary collaborations, the scientific community can leverage the unique properties of this compound to address challenges and create opportunities in a wide range of scientific and technological domains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-dodecyl-4-nitrobenzamide, and how can reaction efficiency be optimized?

  • Answer: The compound is synthesized via a two-step process: (1) Conversion of 4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (60–70°C, 2 hours), and (2) coupling with dodecylamine in anhydrous dichloromethane (DCM) at 0–5°C. Optimization involves maintaining a 1:1.2 molar ratio of acid chloride to amine, adding DMAP (4-dimethylaminopyridine) as a catalyst, and monitoring progress via TLC (hexane:ethyl acetate, 3:1). Post-synthesis, purification is achieved through column chromatography (silica gel, gradient elution).

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Answer: Critical techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 8.2–8.4 ppm), dodecyl chain methylene signals (δ 1.2–1.6 ppm), and amide carbonyl (δ 165–170 ppm).
  • FT-IR : C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Molecular ion peak at m/z 347.2 [M+H]⁺.
  • Elemental analysis : Purity validation (<0.4% deviation from theoretical C, H, N values).

Advanced Research Questions

Q. How can researchers design robust in vitro assays to evaluate the antimicrobial activity of this compound derivatives?

  • Answer: Follow CLSI guidelines for broth microdilution assays:

  • Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
  • Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
  • Include positive controls (e.g., ciprofloxacin) and measure MIC (minimum inhibitory concentration) after 18–24 hours.
  • Complementary assays: SYTOX Green uptake to confirm membrane disruption.

Q. What strategies resolve contradictions in reported biological activity data for nitrobenzamide analogs?

  • Answer: Critical steps include:

  • Purity verification : HPLC (>95% purity) to exclude impurities affecting bioactivity.
  • Standardized protocols : Uniform inoculum size (5 × 10⁵ CFU/mL) and incubation conditions (37°C, aerobic).
  • Orthogonal validation : Cross-test using disc diffusion (zone of inhibition) and time-kill curves.
  • Structural confirmation : X-ray crystallography for unambiguous stereochemical assignment.

Q. What crystallographic methods are recommended for elucidating the 3D structure of this compound complexes?

  • Answer: Use single-crystal X-ray diffraction:

  • Collect data with Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Solve structures using SHELXL-2018 with anisotropic refinement for non-H atoms.
  • Validate hydrogen bonds via difference Fourier maps (residual factor R < 0.05).
  • Example: Similar nitrobenzamides show π-π stacking (3.5–4.0 Å) between aromatic rings.

Q. How can structure-activity relationship (SAR) studies be systematically conducted on nitrobenzamide derivatives?

  • Answer: Key approaches:

  • Analog synthesis : Vary alkyl chain length (C8–C16) and nitro group position (meta/para).
  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Computational docking : AutoDock Vina with crystal structures (PDB) to identify binding interactions (e.g., hydrogen bonding with Tyr-307).

Q. What computational tools predict the physicochemical properties of this compound for drug development?

  • Answer:

  • DFT calculations (B3LYP/6-311+G )**: Optimize geometry and calculate logP (predicted 4.7) and pKa (nitro group: 1.2).
  • Molecular dynamics (MD) simulations : Assess membrane permeability (e.g., POPC bilayers, 100 ns trajectories).
  • Solubility validation : Experimental solubility in PBS (pH 7.4) via shake-flask method.

Methodological Considerations

Q. How should solubility challenges be addressed in biological assays involving this compound?

  • Answer:

  • Prepare stock solutions in DMSO (≤1% final concentration).
  • Use surfactants (0.01% Tween-80) in assay media to enhance dispersion.
  • Confirm stability via UV-Vis spectroscopy (λ = 265 nm) over 24 hours.

Q. What quality control measures ensure reproducibility in synthetic batches?

  • Answer:

  • Monitor reaction progress with TLC (Rf = 0.5 in hexane:ethyl acetate).
  • Use Karl Fischer titration to confirm anhydrous conditions (<0.1% H₂O).
  • Implement batch-wise elemental analysis for consistency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.